isopropyl 2-chloro-5-(propionylamino)benzoate
Overview
Description
Isopropyl 2-chloro-5-(propionylamino)benzoate is a useful research compound. Its molecular formula is C13H16ClNO3 and its molecular weight is 269.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.0818711 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Material Science
- Isoindolinone Formation from Isopropyl Carbamates : Isopropyl carbamates derived from benzylamines are converted into isoindolinones through Bischler-Napieralski-type cyclization, indicating the utility of isopropyl groups in facilitating cyclization reactions at room temperature. This smooth conversion suggests potential applications in the synthesis of complex organic molecules and materials (Adachi et al., 2014).
Environmental Science
- Degradation of Herbicides in Soils : Research on the simultaneous determination of various herbicides, including those with isopropyl and benzoate groups, in soils using RP-HPLC highlights the importance of understanding the environmental fate and degradation pathways of chemical compounds. This knowledge is crucial for assessing the environmental impact and for developing more sustainable agricultural practices (Klöppel et al., 1992).
Drug Delivery Systems
- Thermoresponsive Poly(N-isopropylacrylamide) Drug Delivery Systems : The interaction between model drugs (including benzoates) and a thermoresponsive poly(N-isopropylacrylamide) (PNIPA) hydrogel was investigated to understand the influence of these interactions on the equilibrium swelling level of the hydrogel. This research contributes to the development of drug delivery systems that can respond to temperature changes, potentially leading to more targeted and controlled release of medications (Coughlan & Corrigan, 2006).
Biochemical Applications
- Biotransformation of Benzothiophene : The transformation of benzothiophene by isopropylbenzene-degrading bacteria, leading to various compounds, showcases the role of microbial processes in altering chemical structures. This type of biotransformation research could have implications for bioremediation techniques and the development of bio-based processes for modifying organic compounds (Eaton & Nitterauer, 1994).
Properties
IUPAC Name |
propan-2-yl 2-chloro-5-(propanoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-4-12(16)15-9-5-6-11(14)10(7-9)13(17)18-8(2)3/h5-8H,4H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJOFYZWPYSIIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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